molecular formula C17H17BBrNO2 B12519583 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide CAS No. 784146-25-4

1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide

Katalognummer: B12519583
CAS-Nummer: 784146-25-4
Molekulargewicht: 358.0 g/mol
InChI-Schlüssel: WIKHUCFVJXODRP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide is a chemical compound known for its unique structure and properties. This compound features a quinolinium core substituted with a boronophenylmethyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide involves its interaction with specific molecular targets. The boronophenylmethyl group can form reversible covalent bonds with biomolecules, while the quinolinium core can intercalate with DNA, disrupting its function. These interactions lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide stands out due to its unique combination of a boronophenylmethyl group and a quinolinium core, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

784146-25-4

Molekularformel

C17H17BBrNO2

Molekulargewicht

358.0 g/mol

IUPAC-Name

[4-[(6-methylquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide

InChI

InChI=1S/C17H17BNO2.BrH/c1-13-4-9-17-15(11-13)3-2-10-19(17)12-14-5-7-16(8-6-14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

WIKHUCFVJXODRP-UHFFFAOYSA-M

Kanonische SMILES

B(C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)C)(O)O.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.